molecular formula C18H25ClN4O3 B2388633 (3,5-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331339-71-9

(3,5-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2388633
CAS RN: 1331339-71-9
M. Wt: 380.87
InChI Key: HCNQABPAHUQODX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperazine ring and a phenyl ring with two methoxy groups attached.

Scientific Research Applications

Molecular Interaction Studies

  • Shim et al. (2002) explored the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor. Their research involved conformational analysis and pharmacophore models, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).

Antitumor Agents

  • Hayakawa et al. (2004) designed and synthesized derivatives based on a similar structure to exhibit selective cytotoxicity against tumorigenic cell lines, highlighting potential anti-tumor applications (Hayakawa et al., 2004).

Antimicrobial and Anti-Proliferative Activities

  • Al-Wahaibi et al. (2021) synthesized N-Mannich bases with a related structure and evaluated their in vitro antimicrobial and anti-proliferative activities, finding that some derivatives displayed broad-spectrum antibacterial activities and potent anti-proliferative effects (Al-Wahaibi et al., 2021).

Synthesis and Antimicrobial Activity Studies

  • Patel et al. (2011) reported the synthesis and in vitro antimicrobial activity screening of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi (Patel et al., 2011).

Anticancer Agents

  • Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez et al., 2016).

Synthesis of Related Compounds

  • Research by Zheng Rui (2010) on the synthesis of a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, provides insights into the preparation methods and chemical properties of such compounds (Zheng Rui, 2010).

Mechanism of Action

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3.ClH/c1-4-20-6-5-19-18(20)22-9-7-21(8-10-22)17(23)14-11-15(24-2)13-16(12-14)25-3;/h5-6,11-13H,4,7-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNQABPAHUQODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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